![molecular formula C6H15NO2 B3277317 1,1-dimethoxy-N-methyl-propan-2-amine CAS No. 65765-12-0](/img/structure/B3277317.png)
1,1-dimethoxy-N-methyl-propan-2-amine
Overview
Description
1,1-Dimethoxy-N-methyl-propan-2-amine is a chemical compound with the formula C6H15NO2 . It is used for research purposes .
Synthesis Analysis
The synthesis of 1,1-dimethoxy-N-methyl-propan-2-amine involves a multistep reaction . The first stage involves the reaction of pyruvic aldehyde dimethyl acetal and methylamine hydrochloride with titanium (IV) isopropylate and triethylamine in ethanol at 10 - 20℃ for 15 hours under an inert atmosphere . The second stage involves the addition of sodium tetrahydroborate and stirring at room temperature for 6 hours . The reaction mixture is then poured into ice-cold aqueous ammonia, filtered, and the layers are separated . The combined dichloromethane layers are dried, filtered, and evaporated to give the product as a colorless oil .Molecular Structure Analysis
The molecular structure of 1,1-dimethoxy-N-methyl-propan-2-amine consists of 6 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of the compound is 133.19 .Scientific Research Applications
Degradation of Hazardous Compounds
Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving overall treatment schemes for water. A review by Bhat and Gogate (2021) highlights the state-of-the-art in degrading amine- and azo-based compounds using AOPs, focusing on aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides. Their degradation is highly pH-sensitive, and methods like cavitation and hybrid methods offer cost-effective and efficient alternatives (Bhat & Gogate, 2021).
Renewable Feedstocks
Soybean oil serves as a renewable feedstock for producing nitrogen-containing derivatives, including amines and amides, which are industrially significant. Research by Biswas et al. (2008) explores novel approaches to functionalize fatty acid chains, leading to the development of new compounds, surfactants, and polymers containing nitrogen, which have potential industrial applications (Biswas et al., 2008).
Lignin Acidolysis
Yokoyama (2015) reviews the acidolysis of lignin, specifically focusing on β-O-4 bond cleavage in non-phenolic lignin model compounds. This research provides insights into the mechanisms of lignin decomposition, which is crucial for converting lignin into valuable chemicals and fuels, demonstrating the importance of understanding the chemical behavior of nitrogen-containing compounds in lignin processing (Yokoyama, 2015).
Food Safety and Toxicology
The role of biogenic amines and amides in food safety is critical, with research by Bekhit et al. (2021) focusing on total volatile basic nitrogen (TVB-N) and trimethylamine in muscle foods. Their study examines the biochemical pathways of TVB-N generation and its implications for human health, highlighting the need for controlling spoilage factors and reducing TVB-N levels to ensure food quality and safety (Bekhit et al., 2021).
Amine-Functionalized Materials
Amine-functionalized metal–organic frameworks (MOFs) have shown significant potential in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. Lin et al. (2016) review the synthesis, structures, and properties of amine-functionalized MOFs, emphasizing their applications in gas separation and catalysis (Lin, Kong, & Chen, 2016).
Safety and Hazards
1,1-Dimethoxy-N-methyl-propan-2-amine is classified as a hazardous substance . It is associated with several hazard statements including H225 (highly flammable liquid and vapor), H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
1,1-dimethoxy-N-methylpropan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-5(7-2)6(8-3)9-4/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSYQBQWCKOQJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65765-12-0 | |
Record name | 1,1-dimethoxy-N-methylpropan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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